
2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide is a useful research compound. Its molecular formula is C19H24ClN3O3 and its molecular weight is 377.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation for Antinociceptive Effect
A compound closely related to 2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide, designated as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was synthesized and evaluated for its affinity against σ1 and σ2 receptors. The compound demonstrated high σ1 receptor affinity and significant selectivity for σ1 over σ2 receptor. Molecular docking suggested important interactions with the σ1 receptor, contributing to its antinociceptive effect, as demonstrated in the formalin test, indicating potential effectiveness in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Therapeutic Effect Against Japanese Encephalitis
Another compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a novel anilidoquinoline derivative, was synthesized and showed significant antiviral and antiapoptotic effects in vitro. The compound significantly reduced viral load and increased survival in Japanese encephalitis virus-infected mice, highlighting its therapeutic potential against Japanese encephalitis (Ghosh et al., 2008).
Antimicrobial Activity of Novel Analogues
A new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides exhibited potent antimicrobial activity against various fungal and bacterial strains, demonstrating superior in vitro activity compared to standard drugs like clotrimazole and streptomycin. This suggests their potential as novel antimicrobial agents (Jayadevappa et al., 2012).
Spectroscopic and Photovoltaic Efficiency Modeling
Benzothiazolinone acetamide analogs were studied for their vibrational spectra, electronic properties, photochemical and thermochemical modeling to assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The analysis showed good light harvesting efficiency and free energy of electron injection, suggesting their applicability in photovoltaic cells (Mary et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-22-8-2-3-17(22)18(23-9-11-25-12-10-23)13-21-19(24)14-26-16-6-4-15(20)5-7-16/h2-8,18H,9-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEMXYQKSJQUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2728441.png)
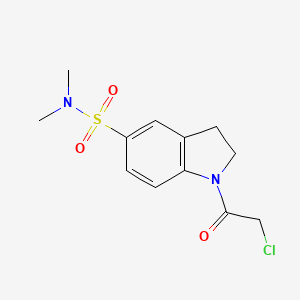
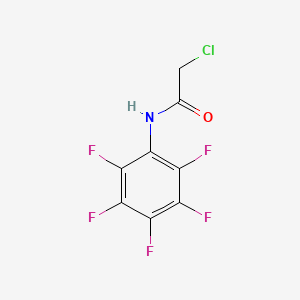
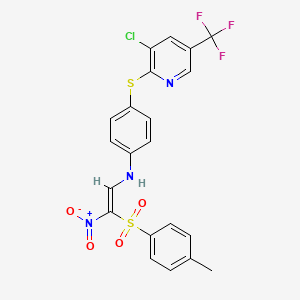
![1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2728446.png)
![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2728448.png)
![2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2728449.png)
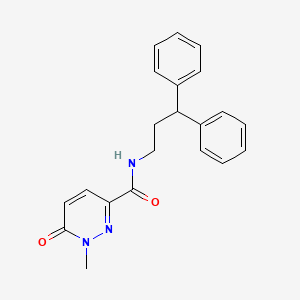
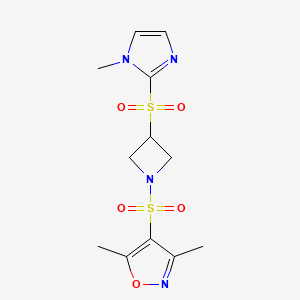
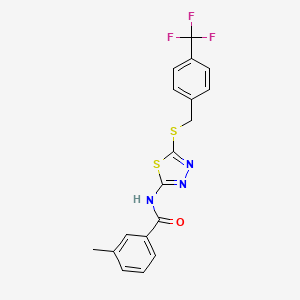

![Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-](/img/structure/B2728461.png)
![3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2728462.png)

